5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one

medicinal chemistry kinase inhibitor synthesis structure‑reactivity relationship

5‑Amino‑6‑(dimethylamino)‑3,4‑dihydropyrimidin‑4‑one (CAS 98485‑00‑8) is a bifunctional 4‑pyrimidinone scaffold bearing a primary amino group at C‑5 and a dimethylamino substituent at C‑6. Its molecular formula is C₆H₁₀N₄O (MW 154.17 g mol⁻¹) and it exhibits an XLogP3 of –0.9, a topological polar surface area of 70.7 Ų, two hydrogen‑bond donors and four acceptors, and a single rotatable bond.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 98485-00-8
Cat. No. B1384356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one
CAS98485-00-8
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C(=O)NC=N1)N
InChIInChI=1S/C6H10N4O/c1-10(2)5-4(7)6(11)9-3-8-5/h3H,7H2,1-2H3,(H,8,9,11)
InChIKeyGDOVKJUKGIMEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one (CAS 98485‑00‑8) – Sourcing‑Critical Identity and Physicochemical Baseline


5‑Amino‑6‑(dimethylamino)‑3,4‑dihydropyrimidin‑4‑one (CAS 98485‑00‑8) is a bifunctional 4‑pyrimidinone scaffold bearing a primary amino group at C‑5 and a dimethylamino substituent at C‑6. Its molecular formula is C₆H₁₀N₄O (MW 154.17 g mol⁻¹) and it exhibits an XLogP3 of –0.9, a topological polar surface area of 70.7 Ų, two hydrogen‑bond donors and four acceptors, and a single rotatable bond [1]. These computed descriptors place the compound in a moderately polar, low‑lipophilicity space that is distinct from its 2‑methyl or 2‑unsubstituted congeners. In practice, the substance is supplied as a research‑grade building block (typical purity ≥ 95 %) and is recognised as the pharmacopoeial Allopurinol Impurity A, making its procurement mandatory for regulatory impurity profiling in allopurinol active pharmaceutical ingredient (API) release testing [1].

5‑Amino‑6‑(dimethylamino)‑3,4‑dihydropyrimidin‑4‑one – Why In‑Class Aminopyrimidinones Cannot Be Interchanged for Critical Applications


Aminopyrimidinone building blocks that appear structurally similar often differ in the presence or absence of a C‑2 substituent, the nature of the C‑6 amino group, and the tautomeric preference of the pyrimidinone ring. These seemingly minor variations directly control the nucleophilicity of the C‑5 amino group, the electrophilicity of the C‑2 position, and the overall hydrogen‑bonding capacity – all of which govern regioselective coupling in multi‑step syntheses of kinase inhibitors [1]. When the compound is employed as a pharmacopoeial reference standard (Allopurinol Impurity A), substitution of even a closely related analog (e.g., the 2‑methyl or 6‑thioxo derivative) will produce a different retention time, a distinct mass spectrum, and ultimately invalidate the analytical method because the impurity being quantified is structurally defined by the regulatory monograph [2]. Consequently, generic replacement without explicit comparative bridging data carries a high risk of failed release testing or off‑route synthetic intermediates.

5‑Amino‑6‑(dimethylamino)‑3,4‑dihydropyrimidin‑4‑one – Comparator‑Anchored Quantitative Differentiation Data


C‑2 Unsubstitution Confers a Distinct Electrophilic Reactivity Profile Relative to the 2‑Methyl Analog

The target compound lacks a substituent at the C‑2 position of the pyrimidinone ring, whereas the closest commercial analog, 5‑amino‑6‑(dimethylamino)‑2‑methylpyrimidin‑4(1H)‑one (CAS 773803‑60‑4), carries a methyl group at that site [1]. The presence of a C‑2 methyl group sterically shields the electrophilic C‑2 carbon, making nucleophilic aromatic substitution (SNAr) or cross‑coupling at this position more difficult. In contrast, the target compound’s free C‑2 position permits direct functionalisation, enabling divergent synthesis of 2‑substituted analogs that are key intermediates in Plk1 and EGFR inhibitor programmes [2].

medicinal chemistry kinase inhibitor synthesis structure‑reactivity relationship

Pharmacopoeial Identity as Allopurinol Impurity A Delivers Irreplaceable Regulatory Value

The European Pharmacopoeia (Ph. Eur.) monograph for allopurinol API designates 5‑amino‑6‑(dimethylamino)pyrimidin‑4(3H)‑one as Impurity A and sets a reporting threshold of 0.1 % [1]. No other compound – including the structurally related 5‑amino‑6‑(dimethylamino)‑2‑methylpyrimidin‑4(1H)‑one or the 4‑thioxo analog – satisfies this identity requirement. A validated HPLC‑UV method with a limit of quantification (LOQ) of 0.02 % for Impurity A has been reported, which relies on a certified reference standard of the target compound for system suitability and linearity verification [2].

pharmaceutical quality control impurity profiling pharmacopoeial reference standard

Differentiated Hydrogen‑Bonding Capacity vs. the 4‑Thioxo Analog Influences Supramolecular Assembly and Solubility

Replacement of the C‑4 carbonyl oxygen with sulfur yields 5‑amino‑6‑(dimethylamino)pyrimidine‑4(1H)‑thione (CAS 54660‑15‑0), which is commercially available from several vendors. The target compound has two hydrogen‑bond donors (HBD = 2) and four acceptors (HBA = 4) [1], whereas the thione analog displays a poorer hydrogen‑bond acceptor profile (C=S is a weaker acceptor than C=O) and a higher computed logP (estimated ΔXLogP3 ≈ +0.8–1.0 based on sulfur introduction). These differences lead to a lower aqueous solubility for the thione (class‑level inference from solubility‑logP correlations) [2].

solid‑form screening co‑crystal design solubility modulation

Sourcing Purity and Quality Consistency Data for Procurement Decision‑Making

Commercial suppliers of the target compound report purities of ≥95 % (Enamine) to ≥98 % (Leyan, Lianshi Mall) as determined by HPLC [1]. Heavy metals are controlled to <10 ppm, and RNase/DNase are non‑detected in batches intended for biochemical applications [1]. In contrast, the 2‑methyl analog (CAS 773803‑60‑4) is typically offered at 95 % purity without the same breadth of orthogonal quality data, and the 4‑thioxo analog is often supplied as a technical‑grade material with limited impurity profiling.

vendor qualification purity analysis procurement specification

5‑Amino‑6‑(dimethylamino)‑3,4‑dihydropyrimidin‑4‑one – Evidence‑Grounded Application Scenarios for Prioritised Procurement


Allopurinol API Impurity Profiling and Regulatory Release Testing

This is the sole compound listed as Allopurinol Impurity A in the Ph. Eur. monograph [1]. Quality control laboratories performing batch release or stability studies of allopurinol drug substance must use a certified reference standard of this exact compound to achieve method validation, system suitability, and accurate quantification at the mandated LOQ of ≤0.02 %.

Divergent Synthesis of 2‑Substituted Kinase Inhibitor Intermediates

The free C‑2 position enables direct electrophilic substitution or metal‑catalysed cross‑coupling to generate libraries of 2‑functionalised pyrimidinones. Patent CA2870264C exemplifies this strategy for Plk1 and EGFR inhibitors, where the 2‑unsubstituted pyrimidinone core (embodied by the target compound) is a pivotal late‑stage diversification point [2].

Aqueous‑Compatible Flow Chemistry and Biochemical Assay Building Block

With an XLogP3 of –0.9 and a TPSA of 70.7 Ų, the target compound exhibits superior aqueous solubility compared with its 4‑thioxo and 2‑methyl analogs, making it the preferred scaffold for continuous‑flow hydrogenation, SNAr, or bioconjugation reactions where homogeneous aqueous conditions are required [1].

High‑Purity Starting Material for Sensitive Biochemical Conjugations

Batches specified at ≥98 % purity with heavy‑metal and nuclease controls minimise side reactions and enzyme inhibition artefacts in biochemical assays, particularly when the amino‑pyrimidinone is coupled to peptides, oligonucleotides, or fluorophores [2].

Quote Request

Request a Quote for 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.